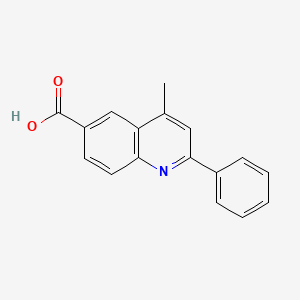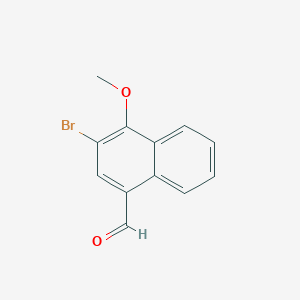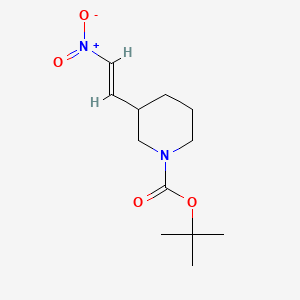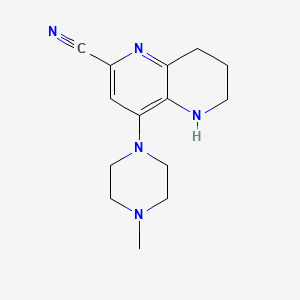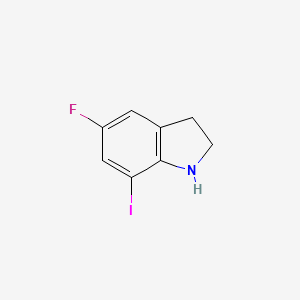
2-(Isopentyloxy)quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(イソペンチロキシ)キノリン-3-カルボン酸は、医薬品化学、合成有機化学、工業用途など、さまざまな分野で多様な用途が知られているキノリン誘導体です。この化合物は、2位にイソペンチロキシ基、3位にカルボン酸基を持つ、複素環式芳香族構造であるキノリンコアを特徴としています。
2. 製法
合成経路と反応条件: 2-(イソペンチロキシ)キノリン-3-カルボン酸の合成には、通常、以下の手順が用いられます。
キノリンコアの形成: キノリンコアは、Skraup法、Doebner von Miller法、Friedländer法などの古典的な方法を用いて合成できます。
イソペンチロキシ基の導入: イソペンチロキシ基は、アルコキシドイオンがアルキルハロゲン化物と反応するウィリアムソンエーテル合成によって導入できます。
カルボキシル化: カルボン酸基は、エステル誘導体の加水分解や、高圧下での二酸化炭素を用いた直接カルボキシル化など、さまざまな方法によって導入できます.
工業生産方法: 2-(イソペンチロキシ)キノリン-3-カルボン酸の工業生産には、連続フロープロセスと、反応効率と収率を高める触媒の使用が含まれる場合があります。 イオン液体やマイクロ波支援合成などのグリーンケミストリーアプローチも、環境への影響を最小限に抑えるために検討されています .
反応の種類:
一般的な試薬と条件:
主な生成物:
酸化: キノリンN-オキシド.
還元: ジヒドロキノリン誘導体.
4. 科学研究での応用
2-(イソペンチロキシ)キノリン-3-カルボン酸は、科学研究でいくつかの用途があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopentyloxy)quinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner von Miller, or Friedländer synthesis.
Introduction of the Isopentyloxy Group: The isopentyloxy group can be introduced via a Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. Green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are also being explored to minimize environmental impact .
Types of Reactions:
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
2-(Isopentyloxy)quinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antimalarial, and anticancer agent due to the bioactivity of the quinoline core.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
2-(イソペンチロキシ)キノリン-3-カルボン酸の作用機序は、さまざまな分子標的との相互作用に関与しています。
抗菌活性: この化合物は、DNA複製に重要な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することができます.
抗マラリア活性: マラリア原虫種におけるヘム解毒経路を阻害し、有毒なヘムの蓄積につながります.
類似化合物:
キノリン-3-カルボン酸: イソペンチロキシ基がないため、親油性が低く、生物学的利用能が低い可能性があります.
2-(メトキシ)キノリン-3-カルボン酸: イソペンチロキシ基の代わりにメトキシ基を持つため、薬物動態が変化する可能性があります.
独自性: 2-(イソペンチロキシ)キノリン-3-カルボン酸は、イソペンチロキシ基の存在によって独自性を持ち、親油性を高め、生物学的システムにおける生物学的利用能と有効性を高める可能性があります .
類似化合物との比較
Quinoline-3-carboxylic acid: Lacks the isopentyloxy group, making it less lipophilic and potentially less bioavailable.
2-(Methoxy)quinoline-3-carboxylic acid: Has a methoxy group instead of an isopentyloxy group, which may alter its pharmacokinetic properties.
Uniqueness: 2-(Isopentyloxy)quinoline-3-carboxylic acid is unique due to the presence of the isopentyloxy group, which enhances its lipophilicity and potentially improves its bioavailability and efficacy in biological systems .
特性
CAS番号 |
88284-16-6 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC名 |
2-(3-methylbutoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-10(2)7-8-19-14-12(15(17)18)9-11-5-3-4-6-13(11)16-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
InChIキー |
YQCRYIOIEDXYSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1=NC2=CC=CC=C2C=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


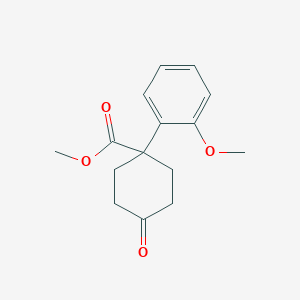
![(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856888.png)

![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)
